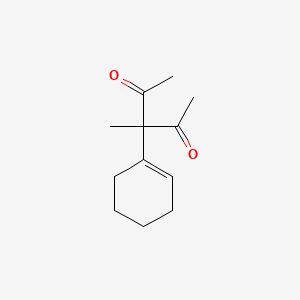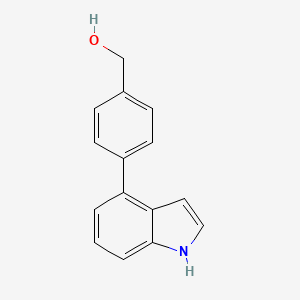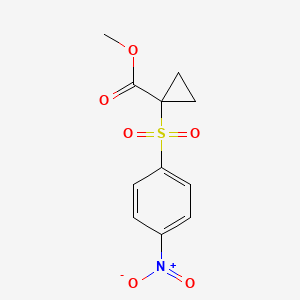
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with butyl, ethyl, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzenamine core undergoes substitution with butyl and ethyl groups, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to facilitate the substitution and addition reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield amines.
Substitution: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzenes or nitroso compounds.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated benzenamines.
Aplicaciones Científicas De Investigación
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzenamine, N-butyl-
- Benzenamine, N-ethyl-
- Benzenamine, N,N-dimethyl-4-nitro-
Comparison: Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both butyl and ethyl groups along with nitro and trifluoromethyl substitutions
Propiedades
Número CAS |
821777-11-1 |
|---|---|
Fórmula molecular |
C13H17F3N2O2 |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O2/c1-3-5-8-17(4-2)10-6-7-12(18(19)20)11(9-10)13(14,15)16/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
ZHBQTIUZZKRUAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)


![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
